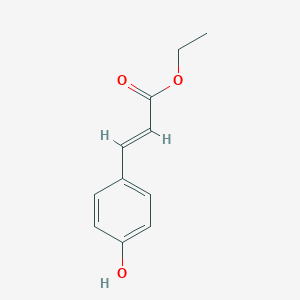

Ethyl coumarate

説明

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has been reported in Apis with data available.

structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing P Coumaric Acid Ethyl Ester Within Hydroxycinnamic Acid Derivatives

p-Coumaric acid ethyl ester is a derivative of p-coumaric acid, which is a type of hydroxycinnamic acid. ontosight.ainih.gov Hydroxycinnamic acids are a class of phenolic compounds characterized by a C6-C3 carbon skeleton, consisting of a benzene (B151609) ring and a three-carbon propanoic acid side chain. mdpi.com They are synthesized in plants through the shikimate pathway. nih.govresearchgate.net

p-Coumaric acid is one of the most common hydroxycinnamic acids, alongside caffeic acid, ferulic acid, and sinapic acid. nih.govmdpi.com These acids are often found in plants not in their free form, but as conjugates with other molecules like sugars, organic acids, or alcohols. mdpi.comresearchgate.net p-Coumaric acid ethyl ester is formed through the esterification of the carboxylic acid group of p-coumaric acid with ethanol (B145695). ontosight.aimdpi.com This structural modification, the addition of an ethyl group, alters the physicochemical properties of the parent molecule, which in turn influences its biological activity. nih.gov

The family of hydroxycinnamic acid derivatives is extensive and includes various esters, amides, and glycosides. mdpi.comresearchgate.net The specific nature of the attached group significantly impacts the compound's behavior and potential applications in research.

Significance of P Coumaric Acid Ethyl Ester in Contemporary Research

The scientific importance of p-coumaric acid ethyl ester stems from its diverse biological activities, which have been observed in numerous preclinical studies. Research has highlighted its potential in several areas, making it a molecule of interest for further investigation.

One of the most studied properties of p-coumaric acid ethyl ester is its role as a tyrosinase inhibitor. nih.govmedchemexpress.com Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its inhibition is a target in research related to pigmentation. nih.govmdpi.com Studies have shown that p-coumaric acid ethyl ester can inhibit tyrosinase activity in a noncompetitive and reversible manner. nih.govmedchemexpress.com This inhibitory action is attributed to its ability to induce conformational changes in the enzyme. nih.govmedchemexpress.com

Beyond its effects on tyrosinase, p-coumaric acid ethyl ester has demonstrated antioxidant and anti-inflammatory properties. nih.govselleckchem.com Like its parent compound, p-coumaric acid, the ethyl ester can scavenge free radicals and modulate inflammatory pathways. mdpi.com Furthermore, research has explored its potential in other areas, including antifungal and anticancer research. mdpi.comnih.govnih.gov For instance, it has been shown to inhibit the growth of certain fungi and has been investigated for its effects on melanoma cells. mdpi.comnih.govnih.govmdpi.com

The esterification of p-coumaric acid to form its ethyl ester has been shown to enhance some of its biological activities compared to the parent acid. nih.gov This increased potency is often attributed to changes in properties like lipophilicity, which can affect how the compound interacts with biological systems. nih.gov

Overview of Research Trajectories for P Coumaric Acid Ethyl Ester

Biosynthetic Pathways of p-Coumaric Acid and its Esterification

The formation of p-Coumaric acid ethyl ester in nature begins with the biosynthesis of its precursor, p-Coumaric acid. This process is a key part of the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. nih.gov The primary starting point for p-coumaric acid is the amino acid L-phenylalanine, which itself is derived from the shikimic acid pathway. nih.govbanglajol.info

The biosynthesis from L-phenylalanine involves two main enzymatic steps:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine, converting it into trans-cinnamic acid. iglobaljournal.comrsc.org

Hydroxylation: Subsequently, the enzyme cinnamate (B1238496) 4-hydroxylase (C4H), a P450-dependent monooxygenase, introduces a hydroxyl group at the para (4th) position of the phenyl ring of trans-cinnamic acid, yielding p-Coumaric acid. iglobaljournal.comwikipedia.org

An alternative, though less common, pathway involves the amino acid L-tyrosine. The enzyme tyrosine ammonia (B1221849) lyase (TAL) can directly convert L-tyrosine, which already possesses the hydroxyl group at the para position, into p-Coumaric acid. wikipedia.org

Once p-Coumaric acid is synthesized, it can undergo esterification to form p-Coumaric acid ethyl ester. In plants, this reaction involves the combination of p-Coumaric acid with ethanol (B145695). While the specific enzymes catalyzing the ethyl esterification of p-Coumaric acid in plants are not as extensively documented as the biosynthesis of the acid itself, the process generally involves the activation of the carboxylic acid group of p-Coumaric acid, often by forming a coenzyme A (CoA) thioester (p-Coumaroyl-CoA), which then reacts with ethanol to form the ethyl ester. mdpi.com This esterification is a common modification for hydroxycinnamic acids in plants, creating derivatives with different physical and chemical properties, such as increased hydrophobicity. nih.gov Chemo-enzymatic synthesis methods have been developed that mimic this natural process, for instance, by reacting p-coumaric acid with ethanol in the presence of an acid catalyst or using enzymes like lipases for transesterification. nih.govsemanticscholar.org

Natural Sources and Distribution of p-Coumaric Acid Ethyl Ester

p-Coumaric acid ethyl ester, while less ubiquitous than its parent acid, has been identified in a variety of natural sources, particularly within the plant kingdom.

Plant-Based Origins (e.g., Camellia pollen, Hemp Roots)

Research has specifically isolated and identified p-Coumaric acid ethyl ester from distinct plant materials.

Camellia Pollen: The compound has been successfully separated and identified from the pollen of Camellia species. researchgate.netnih.govnih.govscispace.com It was first discovered in camellia pollen and is noted as a significant bioactive component. nih.gov

Cannabis sativa (Hemp) Roots: Hemp roots have been identified as a rich source of p-Coumaric acid ethyl ester. mdpi.com Studies have confirmed it as one of the main phenolic compounds in this part of the plant. researchgate.netnih.gov Quantitative analysis of an aqueous ethanol extract from hemp roots revealed a significant concentration of the compound. researchgate.netnih.gov

| Compound | Concentration in Total Extract (mg g⁻¹) | Corresponding Concentration in Dry Root (mg Kg⁻¹) | Source |

|---|---|---|---|

| p-Coumaric acid | 2.61 | 84 | researchgate.netnih.gov |

| p-Coumaric acid ethyl ester | 6.47 | 216 | researchgate.netnih.gov |

Occurrence in Specific Plant Families and Species

The presence of p-Coumaric acid ethyl ester has been documented in the following plant families and species:

Theaceae: Found in the pollen of Camellia sinensis (tea plant). jfda-online.com While the parent compound, p-coumaric acid, is quantified in extracts, the ethyl ester is also a known constituent of camellia pollen. researchgate.netnih.govnih.gov

Cannabaceae: Isolated from the roots of Cannabis sativa (hemp), where it is a major phenolic component alongside its parent acid. researchgate.netnih.gov

Peltophoraceae: An ester of p-coumaric acid has been identified in Peltophorum africanum. banglajol.info

While the free form of p-coumaric acid is widespread across many plant families like Asteraceae, Lamiaceae, and Rosaceae, the specific documentation of its ethyl ester is more limited. nih.govresearchgate.net

Presence in Edible Plants and Related Food Products

The direct occurrence of p-Coumaric acid ethyl ester has been confirmed in certain food products derived from plant fermentation.

Vinegar: The compound is found in vinegars produced through acetic acid fermentation of wine. foodb.ca Its concentration can vary depending on the specific production process. phenol-explorer.eu

| Vinegar Type | Country of Origin | Concentration (mg/100 ml) | Source |

|---|---|---|---|

| Quick acetification - From Montilla-Moriles wine | Spain | 0.003 | phenol-explorer.eu |

| Quick acetification - Substrate wine not known | Spain | 0.01 | phenol-explorer.eu |

Additionally, the precursor, p-coumaric acid, is found in a wide variety of edible plants, including peanuts, tomatoes, carrots, barley, and is a component of honey via pollen. wikipedia.org Given the presence of ethanol during fermentation processes like winemaking, there is a potential for the formation of p-coumaric acid ethyl ester in such products.

Chemical Synthesis Approaches

Chemical synthesis remains a primary route for producing p-coumaric acid ethyl ester, with esterification being the fundamental reaction. Research has focused on optimizing catalysts, reaction conditions, and developing derivatives to improve efficacy.

The most common method for synthesizing p-coumaric acid ethyl ester is the direct esterification of p-coumaric acid with ethanol, often following the principles of Fischer-Speier esterification. nih.govnih.gov This reaction involves combining p-coumaric acid with an excess of ethanol in the presence of an acid catalyst. mdpi.comnih.gov

In a typical laboratory procedure, p-coumaric acid is dissolved in ethanol, followed by the addition of a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. mdpi.comnih.govscielo.br The mixture is then heated under reflux for a period ranging from a few hours to overnight to drive the reaction toward the formation of the ethyl ester. mdpi.comnih.gov For example, one method involves dissolving p-coumaric acid in ethanol with sulfuric acid and heating the solution at 70°C under reflux for 5 hours. mdpi.com Another approach uses concentrated hydrochloric acid in ethanol, with the reaction refluxed overnight. nih.gov

The choice of catalyst is critical in the esterification of p-coumaric acid. Strong mineral acids are frequently employed due to their effectiveness and low cost.

Sulfuric Acid (H₂SO₄): Widely used as a catalyst for both conventional and microwave-assisted Fischer esterification reactions. mdpi.comscielo.brrsc.org It effectively protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

Hydrochloric Acid (HCl): Also utilized as a strong acid catalyst to facilitate the esterification process under reflux conditions. nih.gov

Alternative Catalysts: While mineral acids are common, research into alternative catalytic systems aims to improve reaction conditions and environmental compatibility. These can include solid acid catalysts and enzymatic catalysts like immobilized lipases (e.g., Novozym 435), which offer high selectivity. researchgate.net Boron-based catalysts and various ammonium (B1175870) sulfonates have also been explored for general esterification reactions. researchgate.netgoogle.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of p-coumaric acid ethyl ester while minimizing reaction time and the formation of byproducts. Key parameters that are often adjusted include temperature, reaction time, and the method of energy input.

Studies have shown that reaction times for similar esterifications can be significantly reduced without a major impact on conversion rates. For instance, the reaction time for the silver(I)-promoted oxidative coupling of related methyl esters was successfully reduced from 20 hours to 4 hours. scielo.br Reflux conditions are generally found to be highly efficient for driving the reaction. scielo.br A significant advancement in this area is the use of microwave irradiation, which can dramatically shorten reaction times from several hours under conventional reflux to just a few minutes, often resulting in improved yields. rsc.org

| Parameter | Conventional Method (Reflux) | Optimized/Alternative Method | Outcome | Reference |

|---|---|---|---|---|

| Reaction Time | 4-28 hours | 3-5 minutes (Microwave-assisted) | Drastically reduced reaction time, improved yields. | rsc.org |

| Temperature | 70-85°C | 75-148°C (Microwave-assisted) | Higher temperatures for shorter durations can increase reaction rate. | mdpi.comscielo.brrsc.org |

| Catalyst | Sulfuric Acid, Hydrochloric Acid | Immobilized Lipases, Solid-Acid Resins | Offers potential for higher selectivity and greener processing. | nih.govresearchgate.net |

The modification of the p-coumaric acid structure through esterification with various alcohols, including ethanol, is a key strategy for enhancing its biological activities. mdpi.com Esterification increases the lipophilicity of the parent compound, which can improve its ability to permeate cell membranes and interact with biological targets. mdpi.com

Researchers have synthesized a series of alkyl esters of p-coumaric acid to investigate how the length of the alkyl chain influences bioactivity. For example, studies have shown that increasing the alkyl chain length from a methyl to an ethyl or butyl group can potentiate the compound's antitumor or antiparasitic effects. nih.govmdpi.comnih.gov One study revealed that hexyl p-coumarate demonstrated higher leishmanicidal potency compared to the methyl and ethyl esters. nih.gov Similarly, the antifungal activity of o-coumaric acid esters was observed to increase with the enlargement of the alkyl chain from one to four carbons. nih.gov This approach of creating various ester derivatives allows for the fine-tuning of the molecule's properties for specific applications. nih.govrsc.org

| Derivative | Modification | Observed Enhanced Activity | Reference |

|---|---|---|---|

| Methyl p-coumarate | Esterification with methanol | Antiplasmodial activity | nih.gov |

| Ethyl p-coumarate | Esterification with ethanol | Enhanced leishmanicidal and antimelanogenic activity compared to p-coumaric acid. | mdpi.comnih.gov |

| n-Butyl p-coumarate | Esterification with n-butanol | Improved control over melanoma cell proliferation. | nih.govmdpi.com |

| Hexyl p-coumarate | Esterification with hexanol | Highest leishmanicidal potency in a tested series. | nih.gov |

| Alkyl p-coumarates (C8-C14) | Esterification with long-chain fatty alcohols | Evaluated for antifungal properties against plant pathogens. | nih.gov |

Extraction and Purification from Biological Matrices

p-Coumaric acid ethyl ester has been identified as a natural component in certain plants, such as in the roots of hemp (Cannabis sativa L.). mdpi.comresearchgate.net Its extraction from these biological sources requires effective techniques that can separate it from a complex mixture of other phytochemicals.

A common strategy involves a multi-step solvent fractionation process. An initial crude extract, often obtained using aqueous ethanol, is subjected to sequential partitioning with solvents of varying polarity. mdpi.comresearchgate.net

Ethanol: Often used in an aqueous solution for the initial extraction from the plant biomass due to its ability to extract a broad range of compounds. mdpi.comnih.gov

Dichloromethane (Methylene Chloride): In fractionation procedures, this solvent is effective for extracting nonpolar compounds. Studies on hemp root extract showed that the highest concentration of ethyl p-coumarate was found in the methylene (B1212753) chloride fraction. mdpi.comresearchgate.net

Ethyl Acetate (B1210297): This solvent of intermediate polarity is typically used to extract compounds like p-coumaric acid itself. In fractionation, it separates moderately polar compounds, leaving more nonpolar ones like the ethyl ester in other fractions. mdpi.commdpi.comacs.org

For example, a study on hemp roots began with an aqueous ethanol extract, which was then partitioned. The ethyl p-coumarate content was highest in the methylene chloride fraction (17.25 mg/g), followed by the ethyl acetate fraction (3.32 mg/g), demonstrating the effectiveness of solvent partitioning for its isolation. mdpi.com

| Solvent | Role in Extraction/Purification | Target Compounds | Reference |

|---|---|---|---|

| Aqueous Ethanol | Initial crude extraction from plant material. | Broad range of phytochemicals, including phenolic acids and their esters. | mdpi.comresearchgate.net |

| Dichloromethane (Methylene Chloride) | Fractionation of crude extract to isolate nonpolar compounds. | Ethyl p-coumarate and other hydrophobic derivatives. | mdpi.comresearchgate.net |

| Ethyl Acetate | Fractionation of crude extract to isolate compounds of intermediate polarity. | p-Coumaric acid, flavonoids, and some residual ethyl p-coumarate. | mdpi.comresearchgate.netmdpi.comacs.org |

Chromatographic Purification Methods (e.g., Macroporous Adsorption Resin, High-Speed Countercurrent Chromatography, Silica (B1680970) Gel Column Chromatography)

Chromatography remains a cornerstone for the purification of natural products. For p-coumaric acid ethyl ester, several chromatographic techniques have proven effective, each with distinct advantages.

Macroporous Adsorption Resin (MAR) chromatography is a valuable technique for the initial enrichment and purification of target compounds from crude extracts. nih.govresearchgate.net These resins are synthetic polymers with a porous structure, a large surface area, and high adsorption selectivity, making them suitable for large-scale production. nih.gov The principle involves the adsorption of compounds from a solution onto the resin, followed by washing to remove impurities and subsequent desorption of the target molecule using a suitable solvent, often an ethanol-water mixture. researchgate.netnih.gov In one study, D101 resin was selected for purifying antioxidants from wild rice due to its high desorption ratio of 90.4%. nih.gov The purification of a tyrosinase inhibitor, identified as p-coumaric acid ethyl ester, from camellia pollen utilized macroporous adsorptive resin chromatography as a key separation step. researchgate.netnih.gov

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thus avoiding the irreversible adsorption of the sample. researchgate.net This method relies on partitioning a solute between two immiscible liquid phases. One phase is held stationary in a coil by a strong centrifugal force, while the other mobile phase is pumped through it. researchgate.net HSCCC was successfully employed in the multi-step purification of p-coumaric acid ethyl ester from camellia pollen. researchgate.netnih.gov The process often involves selecting a suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, to achieve effective separation. nih.govresearchgate.net The purity of fractions obtained from HSCCC can exceed 98%. researchgate.net

Silica Gel Column Chromatography is a classic and widely used method for the purification of moderately polar organic compounds. mdpi.com The separation is based on the principle of adsorption, where compounds in a mixture are separated based on their differential affinity for the stationary phase (silica gel) and the mobile phase (an eluting solvent or solvent mixture). mdpi.comarabjchem.org Researchers have successfully used silica gel column chromatography to isolate p-coumaric acid ethyl ester from the methylene chloride fraction of hemp root extract. researchgate.netnih.gov The process typically involves fractionating the crude extract and then purifying the target-containing fraction on a silica gel column using a gradient of solvents, such as hexane (B92381) and ethyl acetate. mdpi.comnih.gov

Table 1: Comparison of Chromatographic Purification Methods for p-Coumaric Acid Ethyl Ester

| Method | Principle | Primary Application | Advantages | Sources |

| Macroporous Adsorption Resin | Adsorption/desorption on a porous polymer | Enrichment and large-scale preliminary purification | High capacity, low cost, reusable, suitable for industrial scale | nih.govresearchgate.netresearchgate.netnih.gov |

| High-Speed Countercurrent Chromatography | Liquid-liquid partitioning | High-resolution separation and purification | No irreversible adsorption, high recovery, high purity | researchgate.netnih.govresearchgate.net |

| Silica Gel Column Chromatography | Solid-liquid adsorption | Final purification of specific fractions | Versatile, well-established, effective for moderately polar compounds | researchgate.netarabjchem.orgnih.gov |

Advanced Separation Technologies (e.g., 'Sugaring Out')

'Sugaring out' is a phase separation technique that has emerged as a cost-effective and environmentally friendly alternative to traditional extraction methods. ua.pt The process involves adding a high concentration of a sugar, such as glucose, to a homogeneous mixture of an organic solvent (like acetonitrile) and water. ua.ptresearchgate.net The sugar's high affinity for water causes the organic solvent to separate, forming a two-phase system: a lower aqueous phase rich in sugar and an upper phase rich in the organic solvent. researchgate.net

This technique has been effectively applied to the separation of p-coumaric acid (pCA), the direct precursor to its ethyl ester. In one study, pCA was extracted from the alkaline hydrolysate of various agricultural residues, including sugarcane bagasse and corn stover. researchgate.net The subsequent application of 'sugaring out' with acetonitrile (B52724) and glucose resulted in the separation of over 90% of the pCA into the organic phase. researchgate.net This method offers significant advantages by avoiding costly column chromatography and enabling the isolation of valuable products on a larger scale. acs.org

Table 2: Research Findings on 'Sugaring Out' for p-Coumaric Acid Separation

| Source Material | Key Findings | Efficiency | Sources |

| Sugarcane Bagasse, Corn Stover | Alkaline hydrolysis followed by 'sugaring out' using acetonitrile and glucose. | >90% of p-coumaric acid was separated from the alkaline hydrolysate. | researchgate.net |

| Corn Stover GVL-Lignin | Proposed as a simpler, more industrially relevant purification alternative to chromatography for p-coumaric acid. | Enables large-scale isolation and enhances process economics. | acs.org |

| General Biomolecules | The addition of glucose to an acetonitrile-water mixture creates two phases, allowing for the extraction of compounds like p-coumaric acid. | High glucose concentration and low temperatures favor the phase separation. | researchgate.net |

Enzymatic Hydrolysis for p-Coumaric Acid Precursor Isolation

p-Coumaric acid is naturally found in lignocellulosic biomass, such as agricultural residues, where it is often ester-linked to lignin (B12514952) and hemicellulose. d-nb.info The isolation of this precursor is a crucial first step before its potential esterification to p-coumaric acid ethyl ester. Enzymatic hydrolysis presents a green and specific method for liberating p-coumaric acid from this complex matrix. nih.gov

This process utilizes specific enzymes, primarily feruloyl esterases (FAEs), also known as cinnamoyl esterases, which belong to the carboxyl ester hydrolase family (EC 3.1.1.73). researchgate.netgoogle.com These enzymes cleave the ester bonds that link hydroxycinnamic acids, including p-coumaric acid, to the plant cell wall polysaccharides. researchgate.netmdpi.com The efficiency of p-coumaric acid release is often significantly enhanced by the synergistic action of FAEs with xylanases. nih.govresearchgate.net Xylanases break down the hemicellulose backbone, increasing the accessibility of the ester linkages for the FAEs. researchgate.net For instance, studies on corn cobs demonstrated that a combination of xylanase and FAE released considerably more p-coumaric acid compared to the action of individual enzymes. researchgate.net

Table 3: Enzymatic Release of p-Coumaric Acid from Lignocellulosic Biomass

| Enzyme(s) | Biomass Source | Key Findings | Sources |

| Feruloyl Esterase (FAE5/FAE6) and Xylanase (Xyn11) | Corn Cobs | The enzyme combination significantly improved the release of p-coumaric acid compared to individual enzymes. | researchgate.net |

| Chimeric Enzyme (XynZ) with FAE and Xylanase activity | Lignocellulosic Biomass | Enables efficient hemicellulose degradation and release of hydroxycinnamic acids like p-coumaric acid. | nih.gov |

| Cinnamoyl esterases and xylanases from Sporotrichum thermophile | Corn Cobs | Solid-state fermentation produced enzymes that could release p-coumaric and ferulic acid. | researchgate.net |

| Ferulic acid and p-coumaric acid esterases | Dehulled Barley | Enzymatic digestion was effective in extracting bound p-coumaric acid. | mdpi.com |

Iv. Pharmacological and Biological Activities of P Coumaric Acid Ethyl Ester

Enzyme Inhibition Studies

p-Coumaric acid ethyl ester has been the subject of various studies to determine its capacity to inhibit certain enzymes, demonstrating significant potential in the fields of pharmacology and biotechnology. Research has primarily focused on its effects on tyrosinase and aldose reductase.

p-Coumaric acid ethyl ester (p-CAEE) has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis nih.govresearchgate.net. This inhibitory action is central to its potential applications in cosmetics and treatments for hyperpigmentation nih.govscispace.com.

Kinetic studies have consistently shown that p-coumaric acid ethyl ester acts as a reversible, noncompetitive inhibitor of tyrosinase nih.govmedchemexpress.comresearchgate.net. This means it can bind to both the free enzyme and the enzyme-substrate complex, but not at the active site where the substrate binds mdpi.com.

The primary mechanism involves the induction of conformational changes in the tyrosinase enzyme nih.govmdpi.com. Upon binding, p-CAEE alters the three-dimensional structure of the enzyme, particularly in the catalytic region nih.govscispace.comresearchgate.net. This structural transformation subsequently changes the binding forces for the substrate, L-tyrosine, hindering its ability to effectively bind to the active site nih.govscispace.comresearchgate.net. Fluorescence spectroscopy analysis has revealed that p-CAEE can quench the intrinsic fluorescence of tyrosinase, further indicating that it alters the enzyme's conformation nih.govmedchemexpress.comresearchgate.net.

Importantly, UV-Vis spectroscopy has demonstrated that the inhibition mechanism does not involve the chelation of copper ions within the tyrosinase active site nih.govscispace.comresearchgate.net. Instead, the inhibitory effect is achieved by allosterically modifying the enzyme's structure nih.gov.

Research has established that p-coumaric acid ethyl ester is a significantly more potent tyrosinase inhibitor than other well-known agents like arbutin. Identified from camellia pollen, p-CAEE exhibits an inhibitory activity approximately 10 times stronger than arbutin nih.govscispace.com. This highlights its potential as a highly effective skin-lightening agent scispace.com.

| Compound | IC₅₀ Value (μg/mL) | Inhibition Constant (Kᵢ) (μg/mL) | Reference |

|---|---|---|---|

| p-Coumaric acid ethyl ester | 4.89 | 1.83 | nih.govscispace.commedchemexpress.com |

| Arbutin | 51.54 | N/A | nih.govscispace.com |

The structure of p-coumaric acid ethyl ester is crucial to its inhibitory activity. Studies comparing p-coumaric acid and its ester derivatives have shown that the esters are generally more potent inhibitors researchgate.netnih.gov. The presence of the ethyl ester group increases the lipophilicity of the molecule compared to its parent carboxylic acid nih.govproceedings.science. This enhanced lipophilicity is believed to improve its ability to permeate cell membranes and interact with the enzyme, contributing to its superior inhibitory efficacy nih.govproceedings.science. The modification of the acid moiety into an ester is a key factor in creating a more effective tyrosinase inhibitor researchgate.netnih.gov.

p-Coumaric acid ethyl ester also demonstrates strong inhibitory effects against aldose reductase, an enzyme implicated in the development of diabetic complications researchgate.netnih.gov. The inhibition of this enzyme is a key strategy for mitigating symptoms associated with diabetes researchgate.netnih.gov.

Similar to its effect on tyrosinase, p-CAEE inhibits aldose reductase in a noncompetitive manner researchgate.netnih.gov. It exhibits a strong inhibitory effect with a half-inhibitory concentration (IC₅₀) of 1.92 μM and an inhibition constant (Kᵢ) of 0.94 μM researchgate.netnih.gov.

The mechanism of inhibition involves the binding of p-CAEE to specific pockets on the aldose reductase enzyme, including anionic, hydrophobic, and selective pockets researchgate.netnih.gov. This binding is facilitated by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues such as Thr113, Cys80, Trp111, and Leu300 researchgate.netnih.gov. This interaction induces significant conformational changes in the enzyme's secondary structure, leading to an increase in β-sheet content and a decrease in α-helix and random coil content researchgate.netnih.gov. The potent inhibition is also attributed to the high oil-water partition coefficient and the specific ester group of the molecule researchgate.netnih.gov.

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Noncompetitive | researchgate.netnih.gov |

| IC₅₀ | 1.92 μM | researchgate.netnih.gov |

| Kᵢ | 0.94 μM | researchgate.netnih.gov |

Aldose Reductase Inhibition

Correlation with Physicochemical Parameters (e.g., Oil-Water Partition Coefficient)

The biological activity of phenolic compounds, including their ability to inhibit enzymes like tyrosinase, is often linked to their physicochemical properties, particularly lipophilicity. Lipophilicity, commonly expressed as the oil-water partition coefficient (LogP), influences a molecule's ability to permeate biological membranes, such as skin or cell walls, to reach its target site.

The parent compound, p-coumaric acid, is known to have relatively low lipophilicity, which can limit its penetration through the skin and thus its efficacy as a topical agent. nih.govresearchgate.net Research has shown that the esterification of p-coumaric acid to form derivatives like p-coumaric acid ethyl ester significantly increases its lipophilicity. mdpi.com This enhanced lipophilicity is believed to improve the compound's ability to cross cell membranes. mdpi.com Studies suggest there is an important balance between a compound's affinity for the target enzyme and its lipophilicity to achieve effective biological activity, such as antimelanogenic effects in the skin. nih.govresearchgate.net The modification of the carboxylic acid group into an ester, as in p-coumaric acid ethyl ester, not only increases the alkyl chain character, contributing to higher lipophilicity, but also protects the molecule from ionization, further favoring membrane permeation. mdpi.com This improved bioavailability at the target site is a key factor in the enhanced biological activity observed in p-coumaric acid esters compared to the parent acid. mdpi.com

Carbonic Anhydrase Inhibition

Coumarins as a chemical class have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. malariaworld.orgresearchgate.netscispace.com Their mechanism of action is unique, as they are considered "prodrug" or suicide inhibitors. nih.gov Within the enzyme's active site, the esterase activity of the carbonic anhydrase hydrolyzes the coumarin's lactone ring. malariaworld.orgnih.gov This reaction generates the corresponding 2-hydroxy-cinnamic acid, which is the actual inhibitory molecule that binds at the entrance to the active site, blocking its function. scispace.comnih.gov

Studies on a variety of simple coumarins, including those with carboxylic acid ester moieties, have demonstrated inhibitory activity against different CA isoforms, including those from pathogenic bacteria and protozoa. malariaworld.orgresearchgate.netnih.govresearchgate.net However, specific research data on the direct testing of p-coumaric acid ethyl ester for its carbonic anhydrase inhibitory activity is not available in the current scientific literature.

Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of the angiotensin-converting enzyme (ACE) is a critical therapeutic strategy for managing hypertension. nih.gov Certain classes of natural compounds, including various coumarins and phenolic acids, have been investigated for their potential to inhibit this enzyme. nih.govnih.gov Research on coumarins isolated from Angelica decursiva showed that several derivatives exhibited significant ACE inhibitory activity, with IC50 values in the micromolar range. nih.govnih.gov Molecular docking studies suggest that these coumarins can interact with catalytic residues and the zinc ion within the active site of ACE, thereby blocking its activity. nih.govnih.gov

While compounds from the broader coumarin class have shown promise, and the parent compound p-coumaric acid has been studied in combination with ACE inhibitors researchgate.net, specific in vitro or in vivo studies demonstrating the ACE inhibitory activity of p-coumaric acid ethyl ester have not been reported in the available scientific literature.

Antioxidant Properties and Mechanisms

p-Coumaric acid ethyl ester is the ethyl ester derivative of p-coumaric acid, a well-known plant metabolite recognized for its antioxidant properties. selleckchem.com The antioxidant capacity of phenolic compounds like p-coumaric acid is a significant aspect of their biological activity, contributing to the prevention of oxidative stress-induced cellular damage. mdpi.com While the antioxidant activities of the parent p-coumaric acid are extensively documented, research into the specific antioxidant mechanisms of its ethyl ester is more limited.

Free Radical Scavenging Activity (e.g., DPPH, ABTS·+, Hydrogen Peroxide, Superoxide Anion)

The ability to scavenge free radicals is a primary mechanism of antioxidant action. Assays using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) radical cation (ABTS·+) are commonly used to evaluate this capacity. The parent compound, p-coumaric acid, has demonstrated effective scavenging of DPPH, ABTS·+, superoxide anion, and hydrogen peroxide radicals. nih.gov

While the parent acid is a potent scavenger, direct quantitative data on the free radical scavenging activity of p-coumaric acid ethyl ester is limited. One study on a different ester, eicosanyl-cis-p-coumarate, found that it possessed a moderate free radical scavenging ability in the DPPH assay. researchgate.netantiox.org Another study noted that the enzymatic inhibitory action of coumarate esters occurred independently of a redox mechanism, as suggested by DPPH assays, but did not provide specific scavenging values. nih.govresearchgate.net

Metal Ion Chelating Effects (e.g., Ferric Ions, Ferrous Ions)

Transition metals, such as iron (Fe²⁺ and Fe³⁺), can act as catalysts in the formation of highly reactive oxygen species, contributing to oxidative stress. mdpi.com Compounds that can chelate these metal ions, rendering them inactive, exhibit antioxidant activity. This mechanism involves the formation of σ-bonds with the metal, which can stabilize transition metals and reduce their redox potential.

Numerous studies have confirmed the ferrous ion (Fe²⁺) and ferric ion (Fe³⁺) chelating capabilities of the parent molecule, p-coumaric acid. nih.gov However, there is currently no specific scientific data available from research that has evaluated the metal ion chelating effects of p-coumaric acid ethyl ester.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of mutagenic and carcinogenic byproducts. Antioxidants can inhibit this process by scavenging the radicals that propagate the chain reaction. Research has shown that p-coumaric acid is an effective inhibitor of lipid peroxidation. nih.govcdc.gov For instance, at a concentration of 45 μg/mL, p-coumaric acid inhibited the peroxidation of a linoleic acid emulsion by 71.2%. nih.gov

Despite the established activity of its parent compound, specific studies investigating the ability of p-coumaric acid ethyl ester to inhibit lipid peroxidation have not been reported in the scientific literature.

Anti-inflammatory and Immunomodulatory Effects

p-Coumaric acid ethyl ester is the ethyl ester form of p-Coumaric acid, a well-studied plant metabolite known for its antioxidant and anti-inflammatory properties selleckchem.com. The biological activities of the parent compound, p-Coumaric acid (p-CA), provide a foundation for understanding the potential of its ethyl ester derivative.

Research on p-CA has demonstrated significant anti-inflammatory and immunomodulatory effects. In vivo studies have shown that p-CA can suppress cell-mediated immune responses nih.gov. It has been observed to reduce the expression of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cells, p-CA significantly inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels researchgate.net. This inhibition is achieved by blocking signaling pathways such as NF-κB and MAPKs researchgate.net.

Furthermore, in animal models of arthritis, p-CA has been shown to decrease the expression of TNF-α and reduce circulating immune complexes, alleviating symptoms of inflammation nih.govnih.gov. These findings suggest that p-CA acts as an immunosuppressive agent, which could be beneficial in managing autoimmune inflammatory conditions nih.gov. Given these properties, p-Coumaric acid ethyl ester is recognized as a compound with potential anti-inflammatory and immunomodulatory activities selleckchem.com.

Antimicrobial and Antifungal Activities

p-Coumaric acid ethyl ester has demonstrated notable activity against various microbial and fungal pathogens. Its efficacy is attributed to specific mechanisms that disrupt cellular integrity and function.

The primary mechanism of action for p-Coumaric acid ethyl ester against fungal pathogens involves targeting the cell membrane. Studies have shown that treatment with the ester increases the permeability of the plasma membrane nih.gov. This disruption leads to a significant leakage of essential intercellular components, including electrolytes, soluble proteins, and sugars, ultimately compromising the cell's viability nih.gov. The increased influx of fluorescent dyes that bind to DNA in treated spores further confirms the loss of plasma membrane integrity nih.gov.

While direct studies on the antibacterial mechanism of the ethyl ester are limited, research on its parent compound, p-Coumaric acid, reveals a dual mechanism of action. p-Coumaric acid has been shown to disrupt bacterial cell membranes, increasing their permeability, and to bind with bacterial genomic DNA bohrium.comresearchgate.net. This binding can intercalate into the DNA double helix, potentially interfering with replication and transcription, leading to cell death bohrium.comresearchgate.netresearchgate.netnih.gov.

Research has confirmed the efficacy of p-Coumaric acid ethyl ester and its parent compound against several specific pathogens.

Shigella dysenteriae : The parent compound, p-Coumaric acid, has demonstrated potent antibacterial activity against Shigella dysenteriae. Its mechanism involves disrupting the bacterial cell membrane and binding to the pathogen's DNA researchgate.net. Studies combining p-Coumaric acid with other natural compounds have also shown a synergistic effect, enhancing the disruption of the S. dysenteriae cell membrane nih.gov.

Botrytis cinerea : p-Coumarate esters, including the ethyl ester, are effective at inhibiting the mycelial growth and spore germination of Botrytis cinerea, the fungus responsible for gray mold rot nih.gov. This antifungal effect contributes to the control of postharvest diseases in fruits fao.org.

Sclerotinia sclerotiorum : Various p-coumarate esters have been tested for their ability to inhibit the mycelial growth of Sclerotinia sclerotiorum, a widespread plant pathogen. Research shows that functionalizing p-Coumaric acid into esters enhances its antifungal activity against this fungus nih.govfao.org.

| Pathogen | Compound Tested | Observed Effect |

|---|---|---|

| Shigella dysenteriae | p-Coumaric acid | Disruption of cell membrane and binding to DNA researchgate.net |

| Botrytis cinerea | p-Coumarate esters | Inhibition of mycelial growth and spore germination nih.gov |

| Sclerotinia sclerotiorum | p-Coumarate esters | Inhibition of mycelial growth nih.gov |

Anticancer and Antiproliferative Effects

The esterification of p-Coumaric acid to form p-Coumaric acid ethyl ester has been shown to enhance its antitumor effects, making it a compound of interest in cancer research nih.gov. It exerts its anticancer activity through the modulation of cell growth and the induction of programmed cell death.

p-Coumaric acid ethyl ester has a demonstrated ability to control the growth of cancer cells by arresting the cell cycle. In studies involving melanoma cells, the ethyl ester derivative proved to be more effective than its parent acid nih.govnih.gov. Specifically, at a concentration of 0.1 mM, ethyl p-coumarate was found to reduce the proliferation of murine B16-F10 melanoma cells by inducing cell cycle arrest at the G0/G1 phase nih.gov. In human SK-MEL-25 melanoma cells, it induced cell cycle arrest at the S and G2/M phases nih.gov. This modulation of cell cycle progression is a key component of its antiproliferative activity.

| Cell Line | Compound | Concentration | Effect on Cell Cycle |

|---|---|---|---|

| Murine B16-F10 Melanoma | p-Coumaric acid ethyl ester | 0.1 mM | Arrest at G0/G1 phase nih.gov |

| Human SK-MEL-25 Melanoma | p-Coumaric acid ethyl ester | 0.1 mM | Arrest at S and G2/M phases nih.gov |

While the parent compound, p-Coumaric acid, is known to induce apoptosis in various cancer cells, including colon and breast cancer cell lines, its esterification appears to enhance this cytotoxic effect nih.govnih.govdoaj.org. Studies show that p-Coumaric acid ethyl ester causes substantial tumor cell death at concentrations where the parent acid has no significant effect nih.govnih.gov. The apoptotic mechanism of p-Coumaric acid involves the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, activating the mitochondrial pathway of apoptosis nih.gov. Although detailed mechanistic studies on the ethyl ester are emerging, its ability to cause significant cancer cell death strongly suggests it functions as a potent inducer of apoptosis nih.govresearchgate.net.

Effects on Melanoma Cell Growth

Studies have shown that the esterification of p-coumaric acid, including the creation of its ethyl ester, enhances its ability to control the proliferation of melanoma cells. While p-coumaric acid on its own at a concentration of 1 mM did not show significant antitumor activity, its ethyl and butyl ester derivatives were found to cause substantial tumor cell death at doses below 1 mM. semanticscholar.orgnih.gov

Even at lower, less directly cytotoxic doses, p-coumaric acid ethyl ester effectively controls melanoma growth by inducing cell cycle arrest. semanticscholar.orgnih.gov The specific phase of cell cycle arrest was observed to be dependent on the melanoma cell line. In murine B16-F10 melanoma cells, the ethyl ester induced arrest at the G0/G1 phase. nih.govresearchgate.net Conversely, in human SK-MEL-25 melanoma cells, it caused arrest at the S and G2/M phases. nih.govresearchgate.net This demonstrates that the esterification of p-coumaric acid is a promising strategy for developing new anticancer agents by improving control over the proliferation of both murine and human melanoma cells. semanticscholar.orgnih.govnih.gov

Table 1: Effect of p-Coumaric Acid Ethyl Ester on Melanoma Cell Cycle

| Cell Line | Type | Effect of Ethyl p-coumarate |

|---|---|---|

| B16-F10 | Murine Melanoma | Cell cycle arrest at G0/G1 phase nih.govresearchgate.net |

Neuroprotective Activities

Research into the neuroprotective activities has primarily focused on the parent compound, p-coumaric acid. Studies have shown it to be a neuroprotective agent due to its strong anti-oxidant and anti-apoptotic properties. nih.govresearchgate.net In a rat model of embolic cerebral ischemia, p-coumaric acid treatment significantly improved neurological deficit scores and was observed to decrease oxidative damage. nih.govresearchgate.net

Further studies on mice with cerebral ischemia-reperfusion injuries indicated that pretreatment with p-coumaric acid could prevent brain oxidative stress, reduce the size of infarctions, and decrease neuronal vulnerability to cell death. nih.govresearchgate.net It significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing the activities of the antioxidant enzymes catalase and superoxide dismutase. nih.gov It has also been reported to exhibit neuroprotective effects against neurotoxicity induced by various agents like amyloid-beta peptide and scopolamine. mdpi.com

Gastroprotective Effects

The gastroprotective effects of p-coumaric acid have been evaluated in animal models. In a study on rats with acetic acid-induced gastric ulcers, treatment with p-coumaric acid for seven days resulted in a 44.6% reduction in the ulcer area compared to the control group. nih.gov Histological analysis showed that the treatment mitigated extensive damage to the mucosa and submucosa layers of the stomach. nih.gov

This healing effect is associated with the reinforcement of the stomach's protective factors. Treatment with p-coumaric acid led to increased levels of mucin and reduced glutathione (GSH), a key antioxidant. nih.govresearchgate.net It also decreased lipid hydroperoxides and increased the activity of antioxidant enzymes superoxide dismutase and catalase in the gastric tissue. nih.gov In a separate study on ethanol-induced gastric ulcers, p-coumaric acid again demonstrated a marked improvement in gastric injury, which was attributed to its antioxidant properties and its ability to protect against GSH depletion and neutrophil accumulation. researchgate.netdergipark.org.tr

Anti-angiogenic Effects

The anti-angiogenic properties of p-coumaric acid have been demonstrated in various studies. It has been shown to inhibit the sprouting of endothelial cells in rat aortic rings and to impede the tube formation and migration of these cells, which are critical processes in the formation of new blood vessels (angiogenesis). nih.govelsevierpure.comfao.org

The mechanism behind these effects involves the downregulation of key angiogenic factors. p-Coumaric acid was found to reduce the mRNA expression levels of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govelsevierpure.comfao.org Furthermore, it inhibits the AKT and ERK signaling pathways, both of which are crucial for angiogenesis. nih.govresearchgate.net In a mouse model, p-coumaric acid effectively suppressed tumor growth by lowering hemoglobin content, indicating that its potent anticancer properties are linked to the inhibition of angiogenesis in vivo. nih.govelsevierpure.com Research has also been conducted on p-coumaric acid methyl ester, which was found to inhibit migration and tube formation in human umbilical vein endothelial cells (HUVECs), potentially via the VEGF-VEGFR2 pathway. researchgate.net

Trypanocidal Activity

Esters of p-coumaric acid have been tested for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.

In a study evaluating a series of p-coumaric acid esters, the ethyl ester (referred to as compound 2) showed a significant decrease in the inhibitory concentration (IC₅₀) against the epimastigote form of T. cruzi when compared to the methyl ester. nih.gov This suggests that the ethyl group enhances its trypanocidal potency. The study highlighted that esters with longer carbon chains, such as pentyl p-coumarate, exhibited the most potent activity against both epimastigote and trypomastigote forms. nih.govmdpi.comnih.gov

Table 2: Trypanocidal Activity of select p-Coumaric Acid Esters against T. cruzi Epimastigotes

| Compound | IC₅₀ (μM) |

|---|---|

| Methyl p-coumarate | 601.06 ± 249.17 nih.gov |

| Ethyl p-coumarate | 216.06 ± 109.25 nih.gov |

The cellular mechanism of trypanocidal action for p-coumaric acid derivatives was investigated, with pentyl p-coumarate being used as a representative compound. mdpi.comnih.gov Flow cytometry analysis revealed that the compound induced cell death by necrosis. mdpi.comnih.gov This was evidenced by an increase in cells labeled with 7-AAD, a marker for loss of membrane integrity. nih.gov

The study also demonstrated a significant increase in the production of reactive oxygen species (ROS) and a loss of the mitochondrial membrane potential within the parasites. mdpi.comnih.gov The loss of cellular integrity was further confirmed through scanning electron microscopy. mdpi.comnih.gov These findings suggest that p-coumaric acid esters exert their trypanocidal effect by inducing oxidative stress and mitochondrial dysfunction, ultimately leading to necrotic cell death. mdpi.com

Molecular Interactions with Protozoal Enzymes (e.g., Aldo-keto Reductases, Cruzain)

The antiprotozoal potential of p-coumaric acid ethyl ester and related derivatives has been investigated through their molecular interactions with key parasitic enzymes, notably aldo-keto reductases and cruzain. These enzymes are crucial for the survival and development of protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease.

Aldo-keto Reductases (AKRs)

Aldo-keto reductases are a superfamily of enzymes involved in various metabolic processes. In protozoa, they play a role in detoxification and other essential pathways, making them attractive drug targets. Research has demonstrated that p-coumaric acid ethyl ester is a potent inhibitor of aldose reductase, a member of the AKR family.

One study revealed that p-coumaric acid ethyl ester strongly inhibited aldose reductase with a half-inhibitory concentration (IC₅₀) of 1.92 μM. nih.govresearchgate.net The inhibition was determined to be of a noncompetitive manner, with a Ki value of 0.94 μM. nih.govresearchgate.net This strong inhibitory effect is linked to its oil-water partition coefficient and the specific ester group. nih.govresearchgate.net

Molecular binding studies have elucidated the specific interactions between the compound and the enzyme. p-Coumaric acid ethyl ester binds to the anionic, hydrophobic, and selective pockets of aldose reductase. nih.govresearchgate.net The stability of this binding is maintained through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues, including Thr113, Cys80, Trp111, and Leu300. nih.govresearchgate.net

In the context of Trypanosoma cruzi, molecular docking studies have suggested that derivatives of p-coumaric acid, including the ethyl ester, may exert their trypanocidal effects by targeting the parasite's aldo-keto reductase. mdpi.com These interactions are primarily driven by van der Waals forces and hydrophobic interactions involving the phenolic and aliphatic parts of the ligand. mdpi.com Similarly, aldo-keto reductase in Leishmania braziliensis has been identified as a potential target for p-coumaric acid derivatives. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 1.92 μM | nih.govresearchgate.net |

| Kᵢ | 0.94 μM | nih.govresearchgate.net |

| Inhibition Type | Noncompetitive | nih.govresearchgate.net |

Cruzain (CZ)

Cruzain is the major cysteine protease of Trypanosoma cruzi and is essential for its replication and invasion of host cells, making it a primary target for the development of new anti-Chagasic drugs.

In silico studies have shown that p-coumaric acid derivatives have the potential to inhibit cruzain. mdpi.com Molecular docking analyses indicate that these compounds can bind to the active site of the enzyme. The binding is facilitated by van der Waals interactions and hydrophobic interactions between the enzyme and the phenolic and aliphatic portions of the p-coumaric acid ester. mdpi.com

Experimental studies on the trypanocidal activity of p-coumaric acid esters have shown that the ethyl derivative possesses moderate activity. Compared to methyl p-coumarate, which had an IC₅₀ value of 601.06 ± 249.17 μM against T. cruzi epimastigotes, the ethyl ester (ethyl p-coumarate) demonstrated a 50% lower inhibitory concentration with an IC₅₀ of 216.06 ± 109.25 μM. mdpi.com However, studies have also indicated that esters with longer alkyl chains (from n-butyl to n-heptyl) exhibit significantly higher potency against the trypomastigote forms of the parasite than the ethyl ester. scielo.br

| Enzyme | Protozoa | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Aldose Reductase | N/A (General Study) | Thr113, Cys80, Trp111, Leu300 | Hydrogen Bond, Hydrophobic | nih.govresearchgate.net |

| Aldo-keto Reductase (AKR) | Trypanosoma cruzi | Not Specified | van der Waals, Hydrophobic | mdpi.com |

| Cruzain (CZ) | Trypanosoma cruzi | Not Specified | van der Waals, Hydrophobic | mdpi.com |

V. Mechanistic Investigations of P Coumaric Acid Ethyl Ester

Molecular Docking and Simulation Studies

Molecular docking and simulation have been instrumental in visualizing the interaction between p-CAEE and its target enzymes at an atomic level. These computational techniques have primarily focused on tyrosinase, a key enzyme in melanin (B1238610) synthesis and enzymatic browning. nih.gov

Kinetic studies have identified p-coumaric acid ethyl ester as a non-competitive inhibitor of tyrosinase. nih.gov This mode of inhibition signifies that p-CAEE does not bind to the enzyme's active site, where the substrate (L-tyrosine) binds, but rather to a distinct, allosteric site. nih.gov Molecular docking simulations support this finding, indicating that the binding of p-CAEE occurs at a location separate from the catalytic center, which contains two copper ions coordinated by histidine residues (His61, His85, His94, His259, His263, and His294). nih.gov The interaction at this allosteric site is reversible and non-covalent in nature. researchgate.net By binding to this secondary site, p-CAEE effectively changes the binding affinity of L-tyrosine to the enzyme's catalytic domain. scispace.com

A significant consequence of p-CAEE binding to tyrosinase is the induction of conformational changes in the enzyme's structure. nih.gov Docking simulations revealed that the binding event alters the three-dimensional structure of the enzyme, particularly in the catalytic region. nih.govresearchgate.net Superimposition of the tyrosinase structure in the absence and presence of p-CAEE shows a noticeable shift in the enzyme's conformation upon ligand binding. researchgate.net This structural alteration is critical to its inhibitory function; by changing the shape of the enzyme, p-CAEE indirectly affects the active site's ability to efficiently bind and process its substrate, L-tyrosine, thereby impeding the catalytic process. nih.govscispace.com Studies have also shown that p-CAEE significantly changes the secondary conformation of tyrosinase. nih.gov

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Inhibition Type | Non-competitive, Reversible | Binds to an allosteric site, not the active site. | nih.govresearchgate.net |

| Binding Location | Allosteric site, distant from the copper-containing active site. | Does not directly compete with the substrate L-tyrosine. | nih.gov |

| Primary Outcome of Binding | Induces conformational changes in the enzyme structure. | Alters the catalytic region, reducing the binding affinity and efficacy of the substrate. | nih.govscispace.comresearchgate.net |

| Effect on Secondary Structure | Significant alteration of the secondary conformation. | Disrupts the overall structural integrity required for optimal catalytic function. | nih.gov |

The catalytic active site of tyrosinase is well-defined, featuring a binuclear copper center stabilized by six histidine residues. nih.gov However, as a non-competitive inhibitor, p-CAEE binds to an allosteric pocket. While the precise amino acid residues constituting this specific allosteric binding site for p-CAEE are not explicitly detailed in the reviewed literature, the docking simulations confirm its existence and location away from the catalytic machinery. nih.gov The binding to this pocket is the direct cause of the conformational shifts that propagate to the active site, ultimately leading to the inhibition of the enzyme. nih.govresearchgate.net

Spectroscopic Analyses of Interactions

Spectroscopic techniques provide experimental evidence that complements the computational findings, confirming the nature of the interaction between p-CAEE and the target enzyme.

The intrinsic fluorescence of tyrosinase is primarily due to the presence of aromatic amino acid residues, such as tryptophan. nih.gov Fluorescence spectroscopy has demonstrated that p-CAEE can quench this intrinsic fluorescence. nih.govscispace.com This quenching effect occurs in a dose-dependent manner; as the concentration of p-CAEE increases, the fluorescence intensity of the tyrosinase solution progressively decreases. nih.gov This phenomenon indicates a direct interaction between the inhibitor and the enzyme, which alters the microenvironment of the fluorescent residues. nih.gov The studies show that while the fluorescence intensity is reduced, the maximum emission wavelength (around 340 nm) remains unchanged, suggesting that the binding of p-CAEE does not alter the polarity of the microenvironment around the tryptophan residues but still leads to the quenching of their fluorescence. nih.gov

| Spectroscopic Technique | Key Finding | Interpretation | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | p-CAEE quenches the intrinsic fluorescence of tyrosinase. | Confirms direct binding interaction between the inhibitor and the enzyme. | nih.govscispace.com |

| Fluorescence intensity decreases progressively with increasing p-CAEE concentration. | The quenching effect is dose-dependent. | nih.gov | |

| Maximum emission wavelength (≈340 nm) is unchanged. | The interaction does not significantly alter the polarity of the microenvironment of tryptophan residues. | nih.gov |

To investigate whether the inhibitory mechanism of p-CAEE involves interaction with the copper ions essential for tyrosinase's catalytic activity, UV-Vis spectroscopy has been employed. nih.gov The results of these analyses show that p-CAEE does not chelate or interact with the copper ions within the enzyme's active site. nih.govscispace.com When solutions of p-CAEE and copper (II) sulfate (B86663) were mixed, or when p-CAEE was added to a tyrosinase solution, no significant spectral changes indicative of copper chelation were observed. nih.gov This finding provides strong experimental support for the molecular docking results, confirming that p-CAEE is not a copper-chelating inhibitor and that its mechanism of action is based on binding to an allosteric site and inducing conformational changes. nih.gov

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy has been utilized to probe the structural changes in enzymes upon interaction with p-Coumaric acid ethyl ester. Studies on the enzyme tyrosinase indicate that the compound induces conformational changes within the catalytic domain. medchemexpress.com This alteration in the enzyme's secondary structure is believed to be a key aspect of its inhibitory mechanism. medchemexpress.comresearchgate.net The binding of p-Coumaric acid ethyl ester can quench the intrinsic fluorescence of tyrosinase, further suggesting a modification of the enzyme's conformation that disrupts its normal catalytic function. medchemexpress.com

Kinetic Studies of Enzyme Inhibition

Kinetic analyses have been crucial in defining the precise nature of the enzymatic inhibition exerted by p-Coumaric acid ethyl ester. These studies have primarily focused on tyrosinase, a key enzyme in melanogenesis.

p-Coumaric acid ethyl ester has been identified as a reversible, non-competitive inhibitor of tyrosinase. medchemexpress.com The inhibitory activity was quantified with an IC₅₀ value of 4.89 µg/mL. medchemexpress.comresearchgate.net Further kinetic analysis yielded an inhibition constant (K_i) of 1.83 µg/mL. medchemexpress.com

As a non-competitive inhibitor, p-Coumaric acid ethyl ester is understood to bind to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. This mechanism typically results in a decrease in the maximum reaction velocity (V_max) without significantly altering the Michaelis-Menten constant (K_m), which represents the substrate concentration at which the reaction rate is half of V_max. This indicates that the inhibitor does not affect the binding affinity of the substrate (L-tyrosine) for the enzyme. researchgate.net

Enzyme Inhibition Kinetic Parameters for p-Coumaric Acid Ethyl Ester against Tyrosinase

| Parameter | Value | Description | Source |

|---|---|---|---|

| Inhibition Type | Non-competitive | The inhibitor binds to a site other than the active site, affecting V_max but not K_m. | medchemexpress.comresearchgate.net |

| IC₅₀ | 4.89 µg/mL | Concentration of inhibitor required to reduce enzyme activity by 50%. | medchemexpress.comresearchgate.net |

| K_i (Inhibition Constant) | 1.83 µg/mL | A measure of the inhibitor's binding affinity to the enzyme. | medchemexpress.com |

The non-competitive inhibition mechanism of p-Coumaric acid ethyl ester is graphically demonstrated through Lineweaver-Burk plots. In these double reciprocal plots, the reciprocal of the reaction rate (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). For p-Coumaric acid ethyl ester's inhibition of tyrosinase, the resulting plot lines intersect on the negative x-axis. researchgate.net This intersection pattern is a characteristic hallmark of non-competitive inhibition, visually confirming the kinetic data. researchgate.net

Cellular and Molecular Pathway Modulation

Beyond direct enzyme interaction, p-Coumaric acid ethyl ester influences cellular functions by modulating specific biological pathways.

p-Coumaric acid ethyl ester functions as a modulator of melanin biosynthesis through its established inhibition of tyrosinase. nih.gov Tyrosinase is the rate-limiting enzyme that catalyzes critical steps in the melanin production pathway, including the oxidation of L-tyrosine. nih.gov By inhibiting this enzyme, the compound effectively impairs the synthesis of melanin. nih.govresearchgate.net Research has shown that p-coumarate esters can be more potent in inhibiting melanin synthesis in cellular models compared to the parent p-Coumaric acid, a difference potentially attributed to improved cell membrane permeability. researchgate.netnih.gov

p-Coumaric acid ethyl ester is recognized for its anti-inflammatory properties, which are inherited from its parent compound, p-Coumaric acid. selleckchem.com The parent acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways. hilarispublisher.comresearchgate.net It can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). hilarispublisher.comnih.gov The mechanism for this involves blocking nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. hilarispublisher.comresearchgate.net Specifically, p-Coumaric acid has been observed to suppress the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway, in lipopolysaccharide-stimulated macrophages. hilarispublisher.com

Modulation of Oxidative Stress Pathways

p-Coumaric acid ethyl ester, a derivative of p-coumaric acid, is recognized for its biological activities, including its role in modulating oxidative stress. nih.gov While extensive research has focused on the antioxidant properties of its parent compound, p-coumaric acid, studies indicate that its derivatives, such as the ethyl ester, also possess antioxidant effects. nih.govbanglajol.info p-Coumaric acid is known to be an effective free radical scavenger and can relieve oxidative stress and inflammatory responses in various cell types, including endothelial cells and epidermal keratinocytes. nih.govnih.gov

The antioxidant potential of p-coumaric acid esters has been evaluated in vitro. For instance, a study on eicosanyl-cis-p-coumarate, another ester of p-coumaric acid, demonstrated a moderate free radical scavenging ability using the DPPH assay. antiox.orgresearchgate.net The general antioxidant activity of p-coumaric acid and its derivatives is a significant aspect of their pharmacological profile. nih.govnih.gov These compounds can enhance the production of antioxidant enzymes and interfere with signaling pathways related to inflammation, thereby mitigating conditions caused by oxidative stress. mdpi.com The esterification to form p-coumaric acid ethyl ester is seen as a way to improve the physicochemical properties of the parent acid, potentially enhancing its biological activities. nih.govnih.gov

Influence on Cellular Proliferation Pathways

Research has demonstrated that p-coumaric acid ethyl ester has a significant influence on cellular proliferation pathways, particularly in cancer cells. nih.gov Studies have shown that the esterification of p-coumaric acid into its ethyl ester enhances its ability to control the growth of melanoma cells. nih.govnih.gov

In investigations involving murine B16-F10 and human SK-MEL-25 melanoma cells, ethyl p-coumarate was found to inhibit cell proliferation. nih.gov At a concentration of 0.1 mM, ethyl p-coumarate effectively reduced the proliferation of B16-F10 cells over a 72-hour period. nih.gov This antiproliferative effect is a key component of its antitumor activity, which is more pronounced than that of the parent p-coumaric acid. nih.govnih.gov The increased lipophilicity and protection against ionization resulting from the esterification of the carboxylic acid are suggested to contribute to this enhanced antiproliferative and cytotoxic activity against cancer cell lines. nih.govnih.gov

Table 1: Effect of p-Coumaric Acid Ethyl Ester on Cancer Cell Proliferation

| Cell Line | Compound | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| B16-F10 (Murine Melanoma) | p-Coumaric acid ethyl ester | 0.1 mM | Reduced cell proliferation | nih.gov |

| SK-MEL-25 (Human Melanoma) | p-Coumaric acid ethyl ester | 0.1 mM | Inhibited cell proliferation | nih.gov |

Cell Cycle Arrest Mechanisms (e.g., G0/G1, S/G2 Phases)

A primary mechanism through which p-coumaric acid ethyl ester exerts its antiproliferative effects is by inducing cell cycle arrest. nih.gov The specific phase of the cell cycle that is arrested appears to be dependent on the cancer cell type. nih.gov This targeted disruption of the cell cycle prevents cancer cells from proceeding through the necessary phases for division and proliferation. nih.gov

In murine B16-F10 melanoma cells, treatment with 0.1 mM of ethyl p-coumarate resulted in cell cycle arrest at the G0/G1 phase. nih.gov In contrast, when human SK-MEL-25 melanoma cells were treated with the same concentration, the compound induced cell cycle arrest at the S and G2/M phases. nih.gov This demonstrates that while the parent compound, p-coumaric acid, can also modulate cell cycle-promoting proteins, its ester derivatives exhibit an improved capacity to control melanoma growth by halting the cell cycle. nih.gov The ability of a compound to induce cell cycle arrest, particularly at the G2/M checkpoint, is a significant mechanism in cancer therapy as it can precede the induction of apoptosis in cells with irreparable DNA damage. mdpi.com

Table 2: Cell Cycle Arrest Induced by p-Coumaric Acid Ethyl Ester in Melanoma Cells

| Cell Line | Compound | Concentration | Phase of Cell Cycle Arrest | Source |

|---|---|---|---|---|

| B16-F10 (Murine Melanoma) | p-Coumaric acid ethyl ester | 0.1 mM | G0/G1 | nih.gov |

| SK-MEL-25 (Human Melanoma) | p-Coumaric acid ethyl ester | 0.1 mM | S and G2/M | nih.gov |

Vi. Bioavailability and Metabolism of P Coumaric Acid Ethyl Ester

Absorption and Distribution

The absorption of p-coumaric acid ethyl ester from the gastrointestinal tract is anticipated to be more efficient than that of its parent acid. This is primarily attributed to the increased lipophilicity of the ester form. The addition of the ethyl group neutralizes the ionizable carboxylic acid moiety of p-coumaric acid, which can hinder its passage across the lipid-rich cell membranes of the intestinal epithelium. nih.gov This enhanced lipophilicity facilitates passive diffusion across these biological barriers.

While direct studies detailing the specific distribution of p-coumaric acid ethyl ester are limited, it is hypothesized that its improved membrane permeability allows for wider distribution into tissues compared to the more polar p-coumaric acid. nih.gov Once absorbed, the compound would enter the systemic circulation, from where it can be distributed to various organs and tissues. However, it is likely that the ester is rapidly hydrolyzed to p-coumaric acid in the plasma and tissues, meaning the distribution pattern would largely reflect that of p-coumaric acid and its metabolites.

Metabolic Transformations and Metabolites

p-Coumaric acid ethyl ester is considered a prodrug of p-coumaric acid. Its primary metabolic transformation is the hydrolysis of the ester bond, catalyzed by various non-specific esterase enzymes present in the intestines, liver, and blood. This enzymatic action releases p-coumaric acid and ethanol (B145695).

Once p-coumaric acid is liberated, it undergoes the same metabolic transformations as when it is ingested directly. The primary metabolic pathways for p-coumaric acid are Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. The main metabolites formed are:

Glucuronide conjugates: The phenolic hydroxyl group of p-coumaric acid is conjugated with glucuronic acid.

Sulfate (B86663) conjugates: The phenolic hydroxyl group can also be sulfated. mdpi.com

Sulfoglucuronide diconjugates: The molecule can be conjugated with both a sulfate and a glucuronic acid moiety. mdpi.com

Additionally, microbial metabolism in the colon can lead to the formation of other metabolites, such as m-dihydrocoumaric acid and dihydrocoumaric acid-O-sulfate, which have been observed in plasma. mdpi.com

The following table summarizes the key metabolic transformations and resulting metabolites of p-coumaric acid ethyl ester.

Metabolic Profile of p-Coumaric Acid Ethyl Ester| Initial Compound | Metabolic Process | Primary Metabolite(s) | Subsequent Metabolites |

|---|---|---|---|

| p-Coumaric acid ethyl ester | Ester Hydrolysis | p-Coumaric Acid | p-Coumaric acid glucuronide, p-Coumaric acid sulfate, Dihydrocoumaric acid and its conjugates |

Comparative Bioavailability with p-Coumaric Acid

While direct comparative pharmacokinetic studies in humans are not extensively documented, evidence strongly suggests that p-coumaric acid ethyl ester has a higher bioavailability than p-coumaric acid. In vitro and in vivo studies on esterified phenolic acids consistently show that this modification enhances biological activity, an effect largely attributed to improved absorption and cellular uptake. nih.gov

The bioavailability of p-coumaric acid itself is considered relatively high compared to other phenolic acids. banglajol.info Pharmacokinetic studies in humans following oral administration of p-coumaric acid have shown that it is absorbed rapidly. nih.gov However, its acidic nature can limit its passive diffusion.

The table below presents known pharmacokinetic parameters for p-coumaric acid in humans, which serves as a baseline for understanding the expected outcomes following the administration of its ethyl ester.

Pharmacokinetic Parameters of p-Coumaric Acid in Humans (Oral Administration)| Parameter | Value | Description |

|---|---|---|

| Tmax (Time to maximum concentration) | 0.50 ± 0.35 h | Indicates rapid absorption. |

| Cmax (Maximum plasma concentration) | 21.95 ± 11.36 ng/mL | The peak concentration reached in the plasma. |

| T1/2 (Half-life) | 0.9 ± 0.5 h | The time taken for the plasma concentration to reduce by half. |

| AUCt (Area under the curve) | 20.55 ± 1.50 ng·h/mL | Represents the total drug exposure over time. |

It is expected that the administration of an equimolar dose of p-coumaric acid ethyl ester would result in a higher Cmax and AUC for p-coumaric acid, confirming its enhanced bioavailability.

Vii. Analytical Methods for P Coumaric Acid Ethyl Ester Research

Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of p-coumaric acid ethyl ester from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of p-coumaric acid ethyl ester. When coupled with a Diode Array Detector (DAD) or a UV/Vis detector, HPLC allows for both the identification and precise quantification of the compound.

Identification is typically achieved by comparing the retention time and the UV absorption spectrum of the peak in a sample chromatogram with those of a purified or synthesized standard. In methanolic solutions, p-coumaric acid ethyl ester exhibits a characteristic maximum absorption wavelength (λmax) at approximately 312 nm. This distinct spectral property is utilized for its detection.

In a notable study on the phenolic components of hemp (Cannabis sativa L.) roots, HPLC-DAD analysis was instrumental in identifying and quantifying p-coumaric acid ethyl ester. The compound was found to be a major constituent in the methylene (B1212753) chloride (MC) fraction of the root extract. The quantification results from this research highlight the compound's distribution in different solvent fractions.

| Sample Fraction | p-Coumaric Acid Ethyl Ester Content (mg g⁻¹) |

|---|---|

| Total Extract | 6.47 |

| Methylene Chloride (MC) Fraction | 17.25 |

| Ethyl Acetate (B1210297) (EA) Fraction | 3.32 |